molecular formula C8H8O2 B586214 O-Toluic-D7 acid CAS No. 207742-73-2

O-Toluic-D7 acid

Cat. No.: B586214
CAS No.: 207742-73-2
M. Wt: 143.193
InChI Key: ZWLPBLYKEWSWPD-AAYPNNLASA-N
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Description

O-Toluic-D7 acid, also known as 2-Methylbenzoic acid-D7, is a deuterium-labeled derivative of o-Toluic acid. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula of this compound is C8HD7O2, and it is primarily used in scientific research due to its unique isotopic properties .

Biochemical Analysis

Biochemical Properties

O-Toluic-D7 Acid interacts with various biomolecules in biochemical reactions. It is part of a group of Benzoic acid derivatives that possess inhibitory activity against mushroom tyrosinases .

Cellular Effects

It is known to play a role as a xenobiotic metabolite . Xenobiotics are foreign substances not naturally produced by an organism, and their metabolism can influence various cellular processes.

Molecular Mechanism

It is known that o-Toluic acid, the non-labeled analogue of this compound, can be dinitrated with mixed acid (sulfuric acid and nitric acid) to give 3,5-dinitro-2-methylbenzoic acid . This suggests that this compound may undergo similar reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, o-Toluic acid has been dinitrated in a continuous-flow process, achieving a productivity of 1586 g/h . This suggests that this compound may also be suitable for continuous-flow processes, which could influence its temporal effects in laboratory settings.

Metabolic Pathways

It is known that o-Toluic acid, the non-labeled analogue of this compound, can be dinitrated with mixed acid (sulfuric acid and nitric acid) to give 3,5-dinitro-2-methylbenzoic acid . This suggests that this compound may be involved in similar metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: O-Toluic-D7 acid can be synthesized through the deuteration of o-Toluic acid. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic exchange reaction using deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and elevated temperatures to ensure complete deuteration .

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous-flow process for efficient and high-yield synthesis. This method utilizes mixed acids (sulfuric acid and nitric acid) for the nitration of o-Toluic acid, followed by deuteration. The continuous-flow process offers advantages such as better heat transfer, precise control of reaction parameters, and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions: O-Toluic-D7 acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

O-Toluic-D7 acid is widely used in scientific research due to its isotopic labeling. Some key applications include:

Comparison with Similar Compounds

Uniqueness of this compound: The primary uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in tracing and studying reaction mechanisms and metabolic pathways. The presence of deuterium atoms allows for the differentiation of this compound from its non-labeled counterparts in various analytical techniques, making it a valuable tool in scientific research .

Properties

IUPAC Name

2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3,(H,9,10)/i1D3,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLPBLYKEWSWPD-AAYPNNLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C([2H])([2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10746068
Record name 2-(~2~H_3_)Methyl(~2~H_4_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207742-73-2
Record name 2-(~2~H_3_)Methyl(~2~H_4_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 207742-73-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a suspension of 2-methyl-1,4-dihydrobenzoic acid (0.085 g, 0.05 mmol; 81% pure, from Aldrich Chemical Company) in decalin (5 mL) under a nitrogen atmosphere was added the polysiloxane matrix material containing a homogeneous dispersion of metal particles (0.100 g). The solution was heated to reflux for 19 h. On cooling the reaction mixture was diluted with hexane (25 mL) and extracted with aqueous sodium hydroxide (5%) solution (2×5 mL). The basic aqueous solution was acidified and extracted with chloroform (3×4 mL). The combined organic layer was dried over anhydrous sodium sulfate. Removal of solvent on rotary evaporator gave 2-methylbenzoic acid (0.065 g. 96%). IR(KBr) 3600-2000 (br), 2923, 1694, 1300, 920, 731 cm-1. 1H NMR (300 MHz, CDCl3) δ8..03 (ddd, J=8.5, 3.0, 1.5 Hz, 1 H), 7.42 (td, J=8.5, 1.5 Hz, 1H, 7.26 (td, J=8.5, 1.5 Hz, 1H), 7.22 (dd, J=8.5, 1.5 Hz, 1H), 2.64 (s, 3H).
Quantity
0.085 g
Type
reactant
Reaction Step One
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5 mL
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solvent
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Name
polysiloxane
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0 (± 1) mol
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reactant
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25 mL
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solvent
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Synthesis routes and methods II

Procedure details

To 25 milliliters of acetic acid were added 1.06 grams (10 millimoles) of o-xylene, 0.16 gram (1 millimole) of N-hydroxyphthalimide and 0.018 gram (0.05 millimole) of acetylacetonatocobalt(II) Co(AA)2, and the resultant mixture was stirred in an oxygen atmosphere at a temperature of 100° C. for 6 hours. With a transformation rate of 98%, o-xylene was transformed into phthalic acid (yield 40%), o-methylbenzoic acid (yield 46%) and phthalic anhydride (yield 10%).
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0.16 g
Type
reactant
Reaction Step One
[Compound]
Name
Co(AA)2
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0 (± 1) mol
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reactant
Reaction Step One
Quantity
1.06 g
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solvent
Reaction Step One
[Compound]
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resultant mixture
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reactant
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Yield
40%
Yield
10%

Synthesis routes and methods III

Procedure details

In an oxygen atmosphere, a mixture of 1.06 grams (10 millimoles) of o-xylene, 0.16 gram (1 millimole) of N-hydroxyphthalimide, 0.018 gram (0.05 millimole) of acetylacetonatocobalt(III) Co(AA)3 and 25 milliliters of acetic acid was stirred at a temperature of 100° C. for 6 hours. As a result, o-xylene was transformed into phthalic acid (yield 18%) and o-methylbenzoic acid (yield 71%) with a transformation rate of 92%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.16 g
Type
reactant
Reaction Step One
[Compound]
Name
Co(AA)3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
18%

Synthesis routes and methods IV

Procedure details

A 75 ml Fisher-Porter tube was charged with 2.5 gms of p-tolyl thallium bis(trifluoroacetate), 10 ml of toluene, 5 ml of trifluoroacetic acid and 5 ml of trifluoroacetic anhydride. The reaction mixture was stirred at room temperature under 84 psig of CO pressure. There was no appreciable uptake of CO nor could any toluic acid be isolated from the reaction product after the workup procedure of Example 1.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

Next, the ammonia-treated crude o-toluic acid is subjected to fractionation so as to separate pure o-toluic acid from high boiling point components such as o-phthalimide, phthalide, etc. As to the fractionator, a packed column or a plate column having 10 ore more theoretical plates can be used. Preferably, a plate column or a packed column having 10 to 30 theoretical plates is used as the fractionator and operated at 100 to 300 Torr., preferably 150 to 250 Torr., and a reflux ratio of about 3 to 20. If the pressure is smaller than 100 Torr., an azeotrope of o-toluic acid and phthalide is produced, thus impairing the purity of o-toluic acid. A higher pressure elevates the bottom temperature of the fractionator, in which case o-toluic acid tends to decompose or polymerize. The fractionator should, therefore, be operated at the bottom temperature of lower than 250° C. Crude o-toluic acid treated with ammonia is fed to the fractionator at a point below the middle of the column and where at least two, preferably three, theoretical plates are allocated for the stripping section. For example, when a distillation column with 30 theoretical plates is used, it is preferable to allocate 3 to 7 theoretical plates in the stripping section.
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0 (± 1) mol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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